molecular formula C28H26N4O4S2 B11505912 N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]

N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]

Cat. No.: B11505912
M. Wt: 546.7 g/mol
InChI Key: QEOIRLLYOSSCJN-UHFFFAOYSA-N
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Description

(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE is a complex organic compound characterized by its multiple benzenesulfonyl and benzenecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate undergoes further reactions with other reagents to introduce the benzenecarboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar functional groups.

    Benzenecarboximidamide: Another related compound with a similar structure.

Uniqueness

(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological molecules. This complexity can enhance its specificity and potency in various applications compared to simpler compounds.

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

N'-[2-[[benzenesulfonamido(phenyl)methylidene]amino]ethyl]-N-(benzenesulfonyl)benzenecarboximidamide

InChI

InChI=1S/C28H26N4O4S2/c33-37(34,25-17-9-3-10-18-25)31-27(23-13-5-1-6-14-23)29-21-22-30-28(24-15-7-2-8-16-24)32-38(35,36)26-19-11-4-12-20-26/h1-20H,21-22H2,(H,29,31)(H,30,32)

InChI Key

QEOIRLLYOSSCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCN=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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